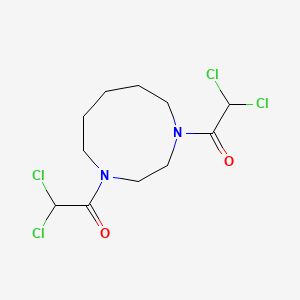
S-Methyl (heptylsulfanyl)ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl (heptylsulfanyl)ethanethioate: is an organosulfur compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is known for its distinctive sulfurous odor and is often found in various natural products and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Thioesterification: One common method to synthesize S-Methyl (heptylsulfanyl)ethanethioate involves the reaction of heptyl mercaptan with methyl thioacetate in the presence of a suitable acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Grignard Reaction: Another synthetic route involves the use of a Grignard reagent, such as heptyl magnesium bromide, which reacts with methyl thioacetate to form the desired thioester. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale thioesterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: S-Methyl (heptylsulfanyl)ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents include alkyl halides and nucleophiles like thiolates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Alkyl halides, thiolates; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various thioether derivatives.
科学的研究の応用
Chemistry: S-Methyl (heptylsulfanyl)ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex organosulfur compounds and is utilized in the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways involving sulfur-containing molecules. It is also investigated for its antimicrobial properties and its ability to modulate enzyme activity.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting sulfur metabolism pathways. Its derivatives are being studied for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the fragrance and flavor industry due to its distinctive odor. It is also used as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of S-Methyl (heptylsulfanyl)ethanethioate involves its interaction with various molecular targets, primarily through its sulfur atom. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing cellular processes and signaling pathways.
類似化合物との比較
S-Methyl thioacetate: Similar in structure but with a shorter alkyl chain.
S-Ethyl ethanethioate: Another thioester with an ethyl group instead of a heptyl group.
Methyl thioacetate: An isomer where the sulfur and oxygen atoms are interchanged.
Uniqueness: S-Methyl (heptylsulfanyl)ethanethioate is unique due to its longer heptyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications that shorter-chain thioesters may not be able to fulfill.
特性
CAS番号 |
153478-29-6 |
|---|---|
分子式 |
C10H20OS2 |
分子量 |
220.4 g/mol |
IUPAC名 |
S-methyl 2-heptylsulfanylethanethioate |
InChI |
InChI=1S/C10H20OS2/c1-3-4-5-6-7-8-13-9-10(11)12-2/h3-9H2,1-2H3 |
InChIキー |
DOIXAEGXYWJNKL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCSCC(=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)

![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
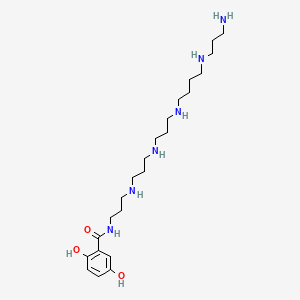
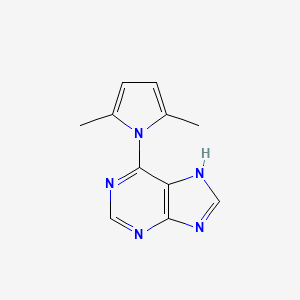


![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/structure/B14263069.png)
![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
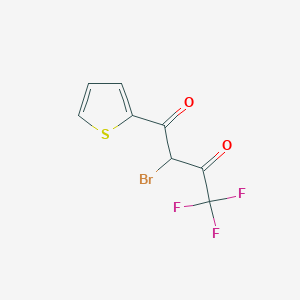
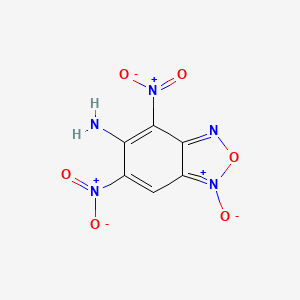
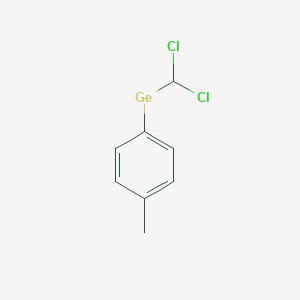
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
